molecular formula C7H12N2O2S2 B12117436 1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12117436
M. Wt: 220.3 g/mol
InChI Key: BJTWWNUBITUMMW-UHFFFAOYSA-N
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Description

1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound that belongs to the class of thienoimidazoles. This compound is characterized by its unique structure, which includes a thieno ring fused with an imidazole ring, and a thione group at the 2-position. The presence of the 5,5-dioxide group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a thienoimidazole precursor in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-one 5,5-dioxide: Similar structure but lacks the ethyl group.

    1,3-benzimidazole-2-thione: Contains a benzimidazole ring instead of a thienoimidazole ring.

    1,3-benzothiazole-2-thione: Contains a benzothiazole ring instead of a thienoimidazole ring.

Uniqueness

1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is unique due to the presence of the ethyl group and the 5,5-dioxide functionality, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Biological Activity

1-Ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound characterized by a unique thienoimidazole ring system. Its biological activity is of significant interest due to its potential therapeutic applications, particularly in areas such as antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H12_{12}N2_2O2_2S2_2, with a molecular weight of approximately 220.3 g/mol. The compound features a thione group and a sulfonyl moiety, which contribute to its chemical reactivity and potential biological interactions .

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The thione functionality may enhance the interaction with microbial targets, potentially leading to inhibitory effects.
  • Anticancer Potential : Research indicates that derivatives of thienoimidazole compounds may possess anticancer effects. The unique ethyl substitution in this compound could influence its pharmacological properties compared to its analogs.

Interaction Studies

Research has focused on understanding the binding affinity of this compound with various biological targets. Initial findings suggest that it may interact effectively with enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the influence of structural variations on biological activity:

Compound NameStructure FeaturesNotable Activities
1-Aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxideContains amino groupAntimicrobial properties
Cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxideHas a ketone instead of thionePotential antitumor activity
1-Methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)Methyl substitution at nitrogenNeuroprotective effects

This table illustrates how variations in substitution patterns can significantly influence both the chemical behavior and biological activities of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities associated with thienoimidazole derivatives:

  • Antimicrobial Studies : A study on related thieno compounds demonstrated significant antimicrobial activity against various bacterial strains. The presence of the thione group was correlated with increased efficacy against Gram-positive bacteria.
  • Inhibition Studies : In vitro assays indicated that thienoimidazole derivatives could inhibit key enzymes involved in cancer metabolism. For instance, some derivatives showed promising results as inhibitors of protoporphyrinogen oxidase (Protox), an enzyme critical for heme biosynthesis and a target in cancer therapy .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interaction mechanisms between these compounds and their biological targets. Molecular docking simulations suggested favorable binding poses for the target compound within active sites of various enzymes, supporting its potential as a therapeutic agent.

Properties

Molecular Formula

C7H12N2O2S2

Molecular Weight

220.3 g/mol

IUPAC Name

3-ethyl-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione

InChI

InChI=1S/C7H12N2O2S2/c1-2-9-6-4-13(10,11)3-5(6)8-7(9)12/h5-6H,2-4H2,1H3,(H,8,12)

InChI Key

BJTWWNUBITUMMW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2CS(=O)(=O)CC2NC1=S

Origin of Product

United States

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